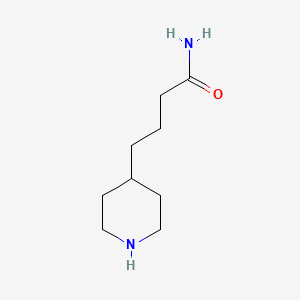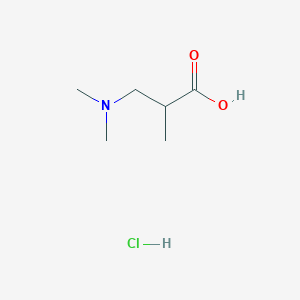
2-Ethoxy-1-phenylethanamine
描述
作用机制
Target of Action
2-Ethoxy-1-phenylethanamine, a derivative of phenethylamine , primarily targets the Trace Amine-Associated Receptor 1 (TAAR1) and Vesicular Monoamine Transporter 2 (VMAT2) . TAAR1 is a G protein-coupled receptor that responds to trace amines . VMAT2 is responsible for transporting neurotransmitters from the cellular cytosol into synaptic vesicles .
Mode of Action
In the brain, this compound regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in changes in the concentration of neurotransmitters in the synaptic cleft, affecting the transmission of signals in the nervous system .
Biochemical Pathways
The compound affects the monoamine neurotransmission pathway . By binding to TAAR1 and inhibiting VMAT2, it alters the concentration of neurotransmitters such as dopamine, norepinephrine, and epinephrine in the synaptic cleft . These neurotransmitters play a critical role in various functions, including voluntary movement, stress response, and mood regulation .
Pharmacokinetics
Phenethylamine, a related compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes such as mao-a . The half-life of phenethylamine is approximately 30 seconds , suggesting that this compound may also be rapidly metabolized and eliminated.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter concentrations in the synaptic cleft . This can lead to alterations in signal transmission in the nervous system, potentially affecting mood, stress response, and voluntary movement .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as certain drugs or foods, could potentially affect its metabolism and thereby its efficacy . Additionally, factors such as pH and temperature could potentially affect its stability .
生化分析
Biochemical Properties
2-Ethoxy-1-phenylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary enzymes it interacts with is monoamine oxidase B (MAO-B), which is responsible for the degradation of neurotransmitters and trace amines . The interaction between this compound and MAO-B can lead to the inhibition of the enzyme, thereby affecting the levels of neurotransmitters in the brain. Additionally, this compound may interact with other biomolecules such as dopamine receptors and serotonin receptors, influencing their signaling pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with dopamine receptors can alter the signaling pathways involved in mood regulation and voluntary movement . Furthermore, this compound may affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its inhibition of MAO-B results in increased levels of neurotransmitters such as dopamine and serotonin . Additionally, this compound can bind to receptors on the cell surface, triggering intracellular signaling cascades that influence cellular responses . These interactions can lead to alterations in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter levels and improved mood regulation . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s impact on cellular function and behavior becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase B (MAO-B), which converts it into inactive metabolites . This metabolic process can influence the levels of neurotransmitters and other metabolites in the body. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic reactions, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
2-Ethoxy-1-phenylethanamine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with ethylamine . This reaction typically requires a reducing agent such as hydrogen over a Raney nickel catalyst or lithium aluminum hydride . Another method involves the reaction of 2-ethoxy-1-phenylethanol with ammonia in the presence of a dehydrating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
2-Ethoxy-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in various substituted phenethylamines.
科学研究应用
2-Ethoxy-1-phenylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic applications, including its role as a ligand for various receptors.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
相似化合物的比较
2-Ethoxy-1-phenylethanamine can be compared with other phenethylamines, such as:
Phenethylamine: The parent compound, which lacks the ethoxy group.
2-Phenylethylamine: Similar structure but without the ethoxy substitution.
N-Methylphenethylamine: Contains a methyl group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered binding affinity to various receptors . This makes it distinct from other phenethylamines and potentially useful in different applications.
属性
IUPAC Name |
2-ethoxy-1-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBUOXUTITZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one](/img/structure/B3151191.png)




![Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B3151228.png)


![1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B3151249.png)


